molecular formula C14H8N2O4 B120582 2,10-Dinitrophenanthrene CAS No. 159092-71-4

2,10-Dinitrophenanthrene

Cat. No. B120582
M. Wt: 268.22 g/mol
InChI Key: GREJVCGMAWZPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,10-Dinitrophenanthrene (2,10-DNP) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research due to its unique chemical and physical properties. 2,10-DNP is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol, benzene, and chloroform. This compound has a molecular formula of C14H8N2O4 and a molecular weight of 268.22 g/mol.

Mechanism Of Action

The mechanism of action of 2,10-Dinitrophenanthrene is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can damage cellular structures such as DNA, proteins, and lipids. This oxidative stress can lead to cell death and tissue damage.

Biochemical And Physiological Effects

Studies have shown that exposure to 2,10-Dinitrophenanthrene can cause a range of biochemical and physiological effects in living organisms. These effects include the induction of oxidative stress, DNA damage, inflammation, and apoptosis. In addition, 2,10-Dinitrophenanthrene has been shown to disrupt cellular signaling pathways and alter gene expression patterns.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,10-Dinitrophenanthrene in lab experiments is its stability and solubility in organic solvents. This makes it easy to handle and use in a wide range of experimental setups. However, one limitation of using 2,10-Dinitrophenanthrene is its potential toxicity and environmental hazards. Careful handling and disposal procedures must be followed to prevent harm to researchers and the environment.

Future Directions

There are many future directions for research on 2,10-Dinitrophenanthrene. One area of interest is the development of new synthetic methods for producing this compound and its derivatives. Another area of research is the investigation of the mechanisms by which 2,10-Dinitrophenanthrene induces oxidative stress and DNA damage. Additionally, there is a need for more studies on the environmental fate and toxicity of 2,10-Dinitrophenanthrene and other PAHs. Finally, further research is needed to explore the potential therapeutic applications of 2,10-Dinitrophenanthrene and its derivatives in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 2,10-Dinitrophenanthrene involves the nitration of phenanthrene, which is a common PAH. The nitration reaction is typically carried out using a mixture of nitric acid and sulfuric acid as the nitrating agent. The reaction yields a mixture of nitrophenanthrenes, which can be separated and purified using column chromatography. The final product, 2,10-Dinitrophenanthrene, is obtained as a yellow crystalline solid.

Scientific Research Applications

2,10-Dinitrophenanthrene has a wide range of scientific research applications, particularly in the fields of organic chemistry, biochemistry, and toxicology. This compound is commonly used as a model compound for studying the behavior of PAHs in the environment and their effects on living organisms. 2,10-Dinitrophenanthrene is also used as a standard reference material for analytical chemistry and as a fluorescent probe for studying protein-ligand interactions.

properties

CAS RN

159092-71-4

Product Name

2,10-Dinitrophenanthrene

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

IUPAC Name

2,10-dinitrophenanthrene

InChI

InChI=1S/C14H8N2O4/c17-15(18)10-5-6-12-11-4-2-1-3-9(11)7-14(16(19)20)13(12)8-10/h1-8H

InChI Key

GREJVCGMAWZPOA-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=CC2=C1)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=CC2=C1)[N+](=O)[O-]

Other CAS RN

159092-71-4

synonyms

2,10-DINITROPHENANTHRENE

Origin of Product

United States

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